molecular formula C16H18N4 B15341127 N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline CAS No. 2861-48-5

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline

Cat. No.: B15341127
CAS No.: 2861-48-5
M. Wt: 266.34 g/mol
InChI Key: NZSWAHHZVCLNEC-SIJTWYJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline typically involves the condensation of aniline derivatives with appropriate hydrazine compounds. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Mild heating around 60-80°C

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:

    Purification: Recrystallization or chromatography to obtain pure product

    Quality Control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Electrophilic aromatic substitution reactions with halogens or nitro groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives

    Reduction: Formation of amines or hydrazines

    Substitution: Formation of halogenated or nitro-substituted derivatives

Scientific Research Applications

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. The hydrazone linkage allows it to act as a versatile ligand, binding to various molecular targets and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity

    Aniline: A basic aromatic amine used in various chemical syntheses

    Hydrazones: A class of compounds with similar structural features and reactivity

Uniqueness

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

2861-48-5

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline

InChI

InChI=1S/C16H18N4/c1-13(17-19-15-9-5-3-6-10-15)14(2)18-20-16-11-7-4-8-12-16/h3-12,19-20H,1-2H3/b17-13-,18-14+

InChI Key

NZSWAHHZVCLNEC-SIJTWYJSSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C(=N\NC2=CC=CC=C2)/C

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=NNC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.